molecular formula C20H22ClN3O4 B2694627 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide CAS No. 899975-52-1

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide

Cat. No.: B2694627
CAS No.: 899975-52-1
M. Wt: 403.86
InChI Key: VJIASJXSVHWMQY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide is a complex organic compound with significant potential in various scientific research fields This compound is characterized by its unique chemical structure, which includes a chloro group, a morpholino group, a p-tolyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Formation of the Morpholino Group:

    Coupling with p-Tolyl Group: The attachment of the p-tolyl group to the morpholino group via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-nitroaniline.

    Reduction: Formation of 4-aminoaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

2-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)-4-nitrobenzamide can be compared with similar compounds to highlight its uniqueness:

    N1-(3-chloro-4-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide: Similar in structure but with a methoxy group instead of a nitro group.

    N-(2-morpholino-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Contains a sulfonamide group instead of a nitrobenzamide moiety.

    N-(2-morpholino-2-(p-tolyl)ethyl)naphthalene-2-sulfonamide: Similar morpholino and p-tolyl groups but different core structure.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4/c1-14-2-4-15(5-3-14)19(23-8-10-28-11-9-23)13-22-20(25)17-7-6-16(24(26)27)12-18(17)21/h2-7,12,19H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIASJXSVHWMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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